molecular formula C20H21ClFN3O2S B2401908 2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234972-19-0

2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2401908
CAS No.: 1234972-19-0
M. Wt: 421.92
InChI Key: QXRPHZQQASUXLE-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, a piperidine ring, and a nicotinoyl moiety with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Nicotinoyl Intermediate: The nicotinoyl moiety can be synthesized by reacting 2-chloronicotinic acid with methylthiol in the presence of a suitable catalyst.

    Piperidine Derivative Formation: The piperidine ring is introduced by reacting the nicotinoyl intermediate with piperidine under controlled conditions.

    Benzamide Formation: The final step involves coupling the piperidine derivative with 2-chloro-4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the compound can undergo reduction reactions to modify the piperidine ring.

    Coupling Reactions: The benzamide moiety can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced piperidine derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Material Science: Use as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzamide: A simpler analog with similar substitution patterns.

    Nicotinoyl-piperidine derivatives: Compounds with similar piperidine and nicotinoyl moieties.

    Methylthio-substituted benzamides: Compounds with similar methylthio substitutions.

Uniqueness

2-chloro-4-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O2S/c1-28-19-16(3-2-8-23-19)20(27)25-9-6-13(7-10-25)12-24-18(26)15-5-4-14(22)11-17(15)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRPHZQQASUXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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